molecular formula C9H16O B1345661 1-Cyclohexyl-2-propen-1-ol CAS No. 4352-44-7

1-Cyclohexyl-2-propen-1-ol

Cat. No. B1345661
Key on ui cas rn: 4352-44-7
M. Wt: 140.22 g/mol
InChI Key: BRZYZVXYQQVYNT-UHFFFAOYSA-N
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Patent
US04544764

Procedure details

To 140 ml of dry tetrahydrofuran, degassed and flushed with nitrogen (3×) and cooled to 0° C. under nitrogen, was added 1.3M vinyl magnesium bromide (195 ml, 253.5 mmol) in tetrahydrofuran rapidly and dropwise over 5 minutes. The resulting solution was stirred for 5 minutes at 0° C. under nitrogen after which a solution of 24.0 g (223 mmol) of cyclohexylcarboxaldehyde in 40 ml of dry tetrahydrofuran was added via syringe at 0° C. The resulting mixture was stirred for 3.75 hours at 0° to 5° C. under a nitrogen atmosphere after which the reaction was quenched at 0° C. by careful addition of saturated aqueous ammonium chloride. The resulting suspension was poured into 1 L of ice cold, saturated, aqueous ammonium chloride and extracted with ethyl acetate. The ethyl acetate extracts were combined and washed with saturated aqueous ammonium chloride, saturated aqueous sodium bicarbonate, then with brine. The ethyl acetate extract was dried over magnesium sulfate, filtered, and concentrated at room temperature to give 31.0 g of 1-cyclohexyl-prop-2-enol.
Quantity
195 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
24 g
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]([Mg]Br)=[CH2:2].[CH2:5]1[CH2:10][CH2:9][CH:8]([CH:11]=[O:12])[CH2:7][CH2:6]1>O1CCCC1>[CH:8]1([CH:11]([OH:12])[CH:1]=[CH2:2])[CH2:9][CH2:10][CH2:5][CH2:6][CH2:7]1

Inputs

Step One
Name
Quantity
195 mL
Type
reactant
Smiles
C(=C)[Mg]Br
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
24 g
Type
reactant
Smiles
C1CCC(CC1)C=O
Name
Quantity
40 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred for 3.75 hours at 0° to 5° C. under a nitrogen atmosphere after which the reaction
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
To 140 ml of dry tetrahydrofuran, degassed
CUSTOM
Type
CUSTOM
Details
flushed with nitrogen (3×)
ADDITION
Type
ADDITION
Details
was added via syringe at 0° C
CUSTOM
Type
CUSTOM
Details
was quenched at 0° C. by careful addition of saturated aqueous ammonium chloride
ADDITION
Type
ADDITION
Details
The resulting suspension was poured into 1 L of ice cold
EXTRACTION
Type
EXTRACTION
Details
saturated, aqueous ammonium chloride and extracted with ethyl acetate
WASH
Type
WASH
Details
washed with saturated aqueous ammonium chloride, saturated aqueous sodium bicarbonate
EXTRACTION
Type
EXTRACTION
Details
The ethyl acetate extract
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
was dried over magnesium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated at room temperature

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
C1(CCCCC1)C(C=C)O
Measurements
Type Value Analysis
AMOUNT: MASS 31 g
YIELD: CALCULATEDPERCENTYIELD 99.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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